molecular formula C26H30FN3O3 B2738616 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897734-29-1

1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2738616
CAS RN: 897734-29-1
M. Wt: 451.542
InChI Key: WJPBBNLHTGUZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H30FN3O3 and its molecular weight is 451.542. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

One significant application of compounds structurally related to the specified chemical is in the development of PET (Positron Emission Tomography) imaging radioligands. For instance, derivatives have been explored for their ability to act as selective and high-affinity ligands for serotonin 5-HT(1A) receptors, indicating potential for improved in vivo quantification of these receptors in neuropsychiatric disorders. Such compounds exhibit high brain uptake, slow brain clearance, and stability, making them promising candidates for PET imaging in the context of neurological research and diagnostics (García et al., 2014).

Therapeutic Agent Development for Cocaine Abuse

Compounds similar to the specified chemical have been investigated as dopamine transporter ligands with potential as cocaine-abuse therapeutic agents. Research in this area focuses on developing long-acting agents that could treat cocaine abuse. Studies have synthesized and evaluated optically pure hydroxylated derivatives, revealing significant enantioselectivity in their binding affinity for dopamine transporters. Such findings underline the potential of these compounds in developing treatments for cocaine addiction by targeting the dopamine transporter to mitigate cocaine's effects (Hsin et al., 2002).

Anticancer Activity

Another area of application involves the investigation of polyfunctionalized piperidone oxime ethers for their cytotoxic effects on cancer cells. Research has synthesized a series of diarylpiperidin-4-one O-methyloximes with varying substituents, evaluating their in vitro antiproliferative activity against human cervical carcinoma (HeLa) cell lines. This research indicates a potential pathway for developing anticancer drugs, with some compounds showing promising cytotoxicity and scope for further structural optimization (Parthiban et al., 2011).

properties

IUPAC Name

1-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]-(2-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O3/c1-4-30-18(2)17-22(31)24(26(30)32)25(21-7-5-6-8-23(21)33-3)29-15-13-28(14-16-29)20-11-9-19(27)10-12-20/h5-12,17,25,31H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPBBNLHTGUZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2OC)N3CCN(CC3)C4=CC=C(C=C4)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.